molecular formula C10H9N3O2S B6085506 N-allyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

N-allyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No. B6085506
M. Wt: 235.26 g/mol
InChI Key: XJPRNGVPAMZXDR-UHFFFAOYSA-N
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Description

Thiazolo[3,2-a]pyrimidines are a class of heterocyclic compounds that have been widely studied due to their diverse biological activities . They are known to exhibit antimicrobial, antitumor, and anti-inflammatory activities .


Synthesis Analysis

Thiazolo[3,2-a]pyrimidines can be synthesized through various methods. One common method involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks, such as α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane .


Molecular Structure Analysis

The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target . The structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets .


Chemical Reactions Analysis

Thiazolo[3,2-a]pyrimidines possess an active methylene group (C2H2) which is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents .

Scientific Research Applications

N-allyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has been studied for its potential applications in various scientific fields. One such application is in the development of new drugs for the treatment of cancer. Studies have shown that this compound has anticancer properties and can induce apoptosis in cancer cells. It has also been studied for its potential use as an antimicrobial agent, as it has shown activity against a wide range of bacterial and fungal strains.

Mechanism of Action

Target of Action

Thiazolopyrimidine derivatives, to which this compound belongs, are known for their broad spectrum of biological activities . They have been reported to possess anticancer, antibacterial, and anti-inflammatory activities .

Mode of Action

It’s worth noting that thiazolopyrimidine derivatives have been reported to exhibit cytotoxic activity against various cancer cell lines This suggests that these compounds may interact with cellular targets, leading to cell death

Biochemical Pathways

Given the reported anticancer activity of thiazolopyrimidine derivatives , it can be inferred that these compounds may interfere with pathways essential for cancer cell proliferation and survival

Result of Action

Thiazolopyrimidine derivatives have been reported to exhibit cytotoxic activity against various cancer cell lines . This suggests that these compounds may induce cell death, potentially through apoptosis or other forms of programmed cell death.

Advantages and Limitations for Lab Experiments

One advantage of using N-allyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide in lab experiments is its broad-spectrum antimicrobial activity. This makes it a useful tool for studying the effects of antimicrobial agents on various bacterial and fungal strains. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-allyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide. One direction is the development of new drugs based on this compound for the treatment of cancer and infectious diseases. Another direction is the study of its mechanism of action and the identification of new targets for drug development. Additionally, further studies are needed to determine the safety and efficacy of this compound in vivo and its potential use in clinical settings.
In conclusion, this compound is a chemical compound that has potential applications in various scientific fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound and its use in clinical settings.

Synthesis Methods

The synthesis of N-allyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves the reaction of 2-aminothiazole with ethyl acetoacetate, followed by the addition of allyl bromide. The resulting product is then treated with ammonium hydroxide to yield this compound. This synthesis method has been optimized for high yield and purity and has been used in various scientific studies.

properties

IUPAC Name

5-oxo-N-prop-2-enyl-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2S/c1-2-3-11-8(14)7-6-12-10-13(9(7)15)4-5-16-10/h2,4-6H,1,3H2,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJPRNGVPAMZXDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=CN=C2N(C1=O)C=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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